molecular formula C11H10BrNO2 B8266283 Ethyl 4-bromo-2-(cyanomethyl)benzoate

Ethyl 4-bromo-2-(cyanomethyl)benzoate

Cat. No.: B8266283
M. Wt: 268.11 g/mol
InChI Key: DDOQQSBTVDAMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-(cyanomethyl)benzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a cyanomethyl group at the 2-position

Scientific Research Applications

Ethyl 4-bromo-2-(cyanomethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-(cyanomethyl)benzoate typically involves the bromination of ethyl 2-(cyanomethyl)benzoate. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(cyanomethyl)benzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 4-bromo-2-(aminomethyl)benzoate.

    Oxidation: Formation of ethyl 4-bromo-2-(carboxymethyl)benzoate or ethyl 4-bromo-2-(formylmethyl)benzoate.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-(cyanomethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and cyanomethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-bromo-2-(cyanomethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromo-2-(aminomethyl)benzoate: Similar structure but with an aminomethyl group instead of a cyanomethyl group.

    Ethyl 4-bromo-2-(carboxymethyl)benzoate: Similar structure but with a carboxymethyl group instead of a cyanomethyl group.

    Ethyl 4-bromo-2-(formylmethyl)benzoate: Similar structure but with a formylmethyl group instead of a cyanomethyl group.

Properties

IUPAC Name

ethyl 4-bromo-2-(cyanomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-4-3-9(12)7-8(10)5-6-13/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOQQSBTVDAMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-(cyanomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-(cyanomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-2-(cyanomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-2-(cyanomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-2-(cyanomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-2-(cyanomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.